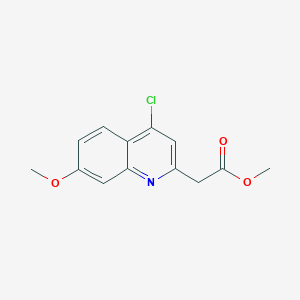
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester
説明
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester, also known as CMA, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. CMA has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
科学的研究の応用
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to possess antifungal properties, which could be useful in the development of antifungal agents.
作用機序
The exact mechanism of action of (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antifungal activity against several species of fungi, including Candida albicans.
実験室実験の利点と制限
One advantage of using (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been found to have a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
将来の方向性
There are several potential future directions for research involving (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound-based anticancer drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as antifungal therapy.
特性
IUPAC Name |
methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-17-9-3-4-10-11(14)5-8(6-13(16)18-2)15-12(10)7-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJADSXUGIYZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CC(=C2C=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



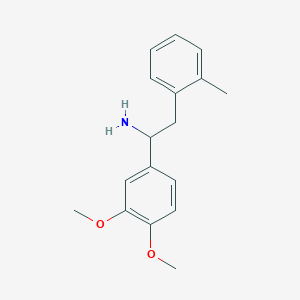

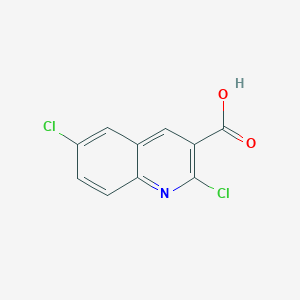
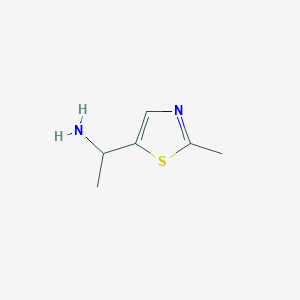
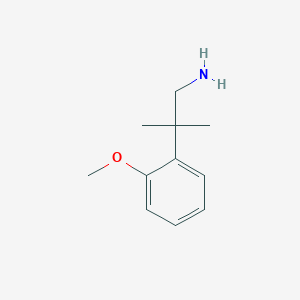

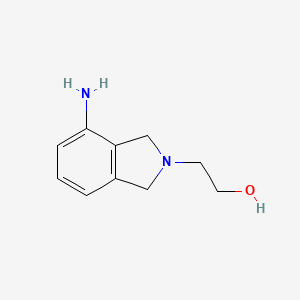
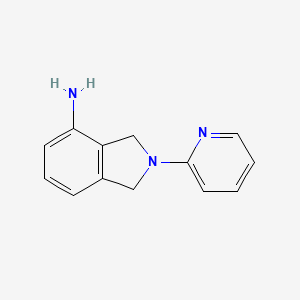
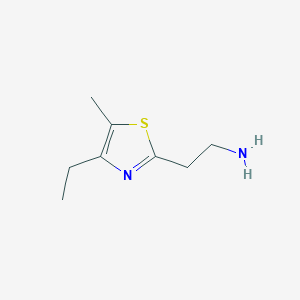

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
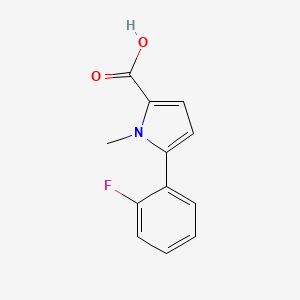
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)